AM 92016 Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

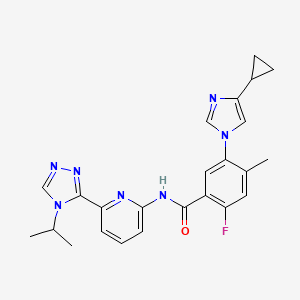

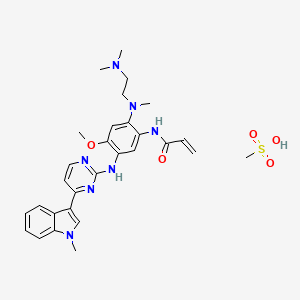

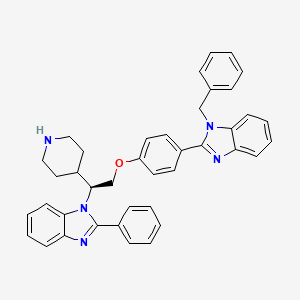

AM 92016 Hydrochlorid ist ein spezifischer Blocker des Gleichrichter-Kaliumstroms. Es verzögert Gleichrichter-Kaliumkanäle, repolarisiert die Membran und begrenzt so die Dauer von Nervenimpulsen . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung für ihre Fähigkeit zur Modulation von Ionenkanälen verwendet, insbesondere in Studien zu Herz-Kreislauf- und neurologischen Funktionen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Reaktion von Methansulfonamid mit 4-(3-(2-(3,4-Dichlorphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle von Temperatur und pH-Wert . Industrielle Produktionsmethoden sind ähnlich, aber für größere Mengen angepasst, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

AM 92016 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a tool to study ion channel behavior and interactions.

Biology: Helps in understanding the physiological roles of potassium channels in various cell types.

Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting ion channels.

Wirkmechanismus

Target of Action

AM 92016 Hydrochloride primarily targets the rectifier potassium current (IK) . The IK is a type of potassium ion channel that plays a crucial role in resetting the resting potential and shaping the action potential in cells .

Mode of Action

AM 92016 Hydrochloride acts as a specific blocker of the IK . It delays the rectifier potassium channel, leading to the repolarization of the membrane . This action restricts the duration of the nerve impulse .

Biochemical Pathways

The primary biochemical pathway affected by AM 92016 Hydrochloride is the potassium ion channel pathway . By blocking the IK, it alters the flow of potassium ions, which can affect various cellular processes, including nerve impulse transmission .

Result of Action

The blocking of the IK by AM 92016 Hydrochloride leads to an increase in the action potential duration . This results in significant changes at the molecular and cellular levels, including alterations in heart rate and blood pressure .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

AM 92016 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the delayed rectifier potassium current (IK). This inhibition affects the repolarization phase of the action potential in neurons and cardiac cells. The compound interacts with potassium channels, specifically targeting the IK current, which is essential for maintaining the resting membrane potential and shaping the action potential . By blocking these channels, AM 92016 Hydrochloride prolongs the action potential duration, thereby influencing the excitability of cells.

Cellular Effects

AM 92016 Hydrochloride has profound effects on various cell types, particularly neurons and cardiac cells. In neurons, it delays the repolarization phase, leading to prolonged action potentials. This can affect neurotransmitter release and synaptic transmission. In cardiac cells, the compound’s inhibition of IK channels results in extended action potential duration, which can influence heart rate and rhythm . Additionally, AM 92016 Hydrochloride impacts cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within cells.

Molecular Mechanism

The molecular mechanism of AM 92016 Hydrochloride involves its binding to the potassium channels, specifically the delayed rectifier potassium current (IK). By binding to these channels, the compound inhibits their activity, preventing the efflux of potassium ions during the repolarization phase of the action potential . This inhibition leads to prolonged action potentials and altered cellular excitability. The compound does not exhibit any β-adrenoceptor blocking activity, making it a selective inhibitor of potassium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AM 92016 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that AM 92016 Hydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in action potential duration and cellular excitability.

Dosage Effects in Animal Models

The effects of AM 92016 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits IK channels without causing significant adverse effects. At higher doses, AM 92016 Hydrochloride can induce toxic effects, including arrhythmias and altered cardiovascular function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response.

Metabolic Pathways

AM 92016 Hydrochloride is involved in metabolic pathways related to potassium ion regulation. The compound interacts with enzymes and cofactors that modulate potassium channel activity. By inhibiting IK channels, AM 92016 Hydrochloride affects the metabolic flux of potassium ions, leading to changes in intracellular potassium levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, AM 92016 Hydrochloride is transported and distributed primarily through passive diffusion. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization within cells is influenced by its affinity for potassium channels, leading to its accumulation in regions with high potassium channel activity.

Subcellular Localization

AM 92016 Hydrochloride is primarily localized in the plasma membrane, where it exerts its inhibitory effects on potassium channels. The compound’s activity is influenced by its subcellular localization, as it targets specific compartments or organelles involved in potassium ion regulation . Post-translational modifications and targeting signals may also play a role in directing AM 92016 Hydrochloride to its site of action.

Vorbereitungsmethoden

The synthesis of AM 92016 hydrochloride involves several steps, including the reaction of methanesulfonamide with 4-(3-(2-(3,4-dichlorophenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and consistency of the final product .

Analyse Chemischer Reaktionen

AM 92016 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat beschleunigt werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeug zur Untersuchung des Verhaltens und der Wechselwirkungen von Ionenkanälen verwendet.

Biologie: Hilft beim Verständnis der physiologischen Rollen von Kaliumkanälen in verschiedenen Zelltypen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Arrhythmien und anderen Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf Ionenkanäle abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Blockierung von Gleichrichter-Kaliumkanälen. Diese Wirkung verzögert die Repolarisation der Membran und begrenzt so die Dauer von Nervenimpulsen. Die molekularen Ziele umfassen spezifische Kaliumkanäle, und die beteiligten Pfade beziehen sich hauptsächlich auf den Ionentransport und die Regulierung des Membranpotenzials .

Vergleich Mit ähnlichen Verbindungen

AM 92016 Hydrochlorid ist einzigartig in seiner Spezifität für Gleichrichter-Kaliumkanäle. Ähnliche Verbindungen umfassen:

Amiodaronhydrochlorid: Ein Antiarrhythmikum, das auch Kaliumkanäle beeinflusst, aber eine breitere Palette an Zielen hat.

Ropivacain: Ein Lokalanästhetikum, das neben Kaliumkanälen auch Natriumkanäle beeinflusst.

Ifenprodil: Ein selektiver NMDA-Rezeptor-Antagonist, der auch mit Kaliumkanälen interagiert.

Eigenschaften

IUPAC Name |

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOARFPCQOBODS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

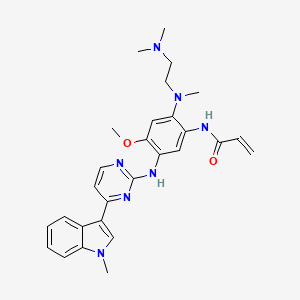

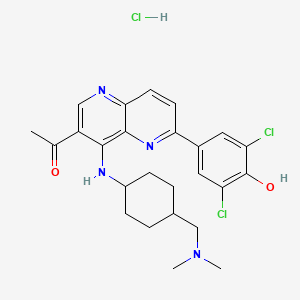

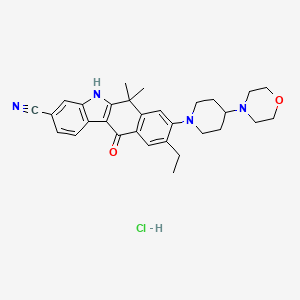

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)